Ethyl 2-(2-iodoethoxy)acetate
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Overview
Description
Ethyl 2-(2-iodoethoxy)acetate is an organic compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol It is a derivative of acetic acid and contains an ethyl ester group along with an iodoethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-iodoethoxy)acetate can be synthesized through a multi-step process involving the reaction of ethyl glycolate with iodine and a base. The general synthetic route involves the following steps:
Formation of Ethyl Glycolate: Ethylene glycol is reacted with ethyl chloroacetate in the presence of a base to form ethyl glycolate.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-iodoethoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The iodine atom can be reduced to form ethyl 2-(2-hydroxyethoxy)acetate.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of ethyl 2-(2-azidoethoxy)acetate or ethyl 2-(2-thiocyanatoethoxy)acetate.
Reduction Reactions: Formation of ethyl 2-(2-hydroxyethoxy)acetate.
Oxidation Reactions: Formation of ethyl 2-(2-oxoethoxy)acetate or ethyl 2-(2-carboxyethoxy)acetate.
Scientific Research Applications
Ethyl 2-(2-iodoethoxy)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-iodoethoxy)acetate involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications for which it is used .
Comparison with Similar Compounds
Ethyl 2-(2-iodoethoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-bromoethoxy)acetate: Similar structure but contains a bromine atom instead of iodine. It has different reactivity and applications.
Ethyl 2-(2-chloroethoxy)acetate: Contains a chlorine atom instead of iodine. It is less reactive compared to the iodo derivative.
Ethyl 2-(2-fluoroethoxy)acetate: Contains a fluorine atom instead of iodine.
This compound is unique due to the presence of the iodine atom, which makes it more reactive and versatile in various chemical reactions compared to its halogenated counterparts .
Properties
IUPAC Name |
ethyl 2-(2-iodoethoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCSLDOOVLPFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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